1,3-Difluoro-2-methyl-4-nitrobenzene
Overview
Description
1,3-Difluoro-2-methyl-4-nitrobenzene is an aromatic compound with the molecular formula C₇H₅F₂NO₂ It is characterized by the presence of two fluorine atoms, a methyl group, and a nitro group attached to a benzene ring
Scientific Research Applications
1,3-Difluoro-2-methyl-4-nitrobenzene has several applications in scientific research:
1. Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its electronic properties and interactions in various chemical reactions.
2. Biology and Medicine:
- Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
- Studied for its interactions with biological molecules and potential therapeutic effects .
3. Industry:
- Utilized in the production of dyes and pigments.
- Employed in the synthesis of materials with specific electronic properties .
Mechanism of Action
Mode of Action
The mode of action of 1,3-Difluoro-2-methyl-4-nitrobenzene is likely through electrophilic aromatic substitution . This process involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Nitrobenzene compounds are known to participate in various biochemical reactions, including nitration, conversion from the nitro group to an amine, and bromination .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been reported .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1,3-Difluoro-2-methyl-4-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and pharmaceutical research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the detoxification processes, where it undergoes reduction or oxidation reactions. The interactions of this compound with these biomolecules are primarily based on its ability to form hydrogen bonds and engage in nucleophilic aromatic substitution reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, resulting in changes in the expression of genes involved in detoxification and repair mechanisms . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, it may inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in DNA replication and cell proliferation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various byproducts . These byproducts can have different biological activities, which may contribute to the observed long-term effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while at higher doses, it can induce toxicity and other adverse effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal models . These effects are dose-dependent and highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The metabolic pathways of this compound include reduction, oxidation, and conjugation reactions, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters and distributed within tissues based on its lipophilicity . The localization and accumulation of this compound in specific tissues can influence its biological activity and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Difluoro-2-methyl-4-nitrobenzene can be synthesized through the nitration of 1,3-difluoro-2-methylbenzene. The process involves treating 1,3-difluoro-2-methylbenzene with a mixture of sulfuric acid and nitric acid at low temperatures (around -10°C). The reaction mixture is then stirred for about 30 minutes, followed by extraction with ethyl acetate and purification .
Industrial Production Methods: Industrial production methods for this compound typically involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
1,3-Difluoro-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
1. Nucleophilic Substitution:
Reagents and Conditions: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.
Products: Substitution of the fluorine atoms with nucleophiles results in the formation of substituted benzene derivatives.
2. Reduction:
Reagents and Conditions: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Products: The primary product is the corresponding amine derivative.
3. Oxidation:
Reagents and Conditions: Oxidation reactions can be carried out using strong oxidizing agents like potassium permanganate.
Products: Oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.
Comparison with Similar Compounds
1,3-Difluoro-2-methyl-4-nitrobenzene can be compared with other similar compounds such as:
1. 2,4-Difluoronitrobenzene:
- Similar structure but with different positions of the fluorine atoms.
- Exhibits different reactivity and applications .
2. 3,4-Difluoronitrobenzene:
- Another isomer with fluorine atoms at different positions.
- Used in different synthetic applications and exhibits unique properties .
Properties
IUPAC Name |
1,3-difluoro-2-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWNNVJXXMKAPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510109 | |
Record name | 1,3-Difluoro-2-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79562-49-5 | |
Record name | 1,3-Difluoro-2-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-3-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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